

Physical and chemical characteristics of (4-Hydroxybutyl) hydrogen succinate

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Compound of Interest

Compound Name: (4-Hydroxybutyl) hydrogen succinate

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An In-depth Technical Guide on the Physical and Chemical Characteristics of **(4-Hydroxybutyl) hydrogen succinate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxybutyl) hydrogen succinate, a mono-ester of succinic acid and 1,4-butanediol, serves as a key chemical intermediate with growing interest in polymer chemistry and potential biomedical applications. It is a primary building block in the synthesis of the biodegradable polymer poly(butylene succinate) (PBS) and its derivatives.[1] Furthermore, analogous succinate mono-esters have demonstrated notable biological activity, suggesting potential therapeutic applications for this class of molecules.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of **(4-Hydroxybutyl) hydrogen succinate**, detailed experimental protocols for its synthesis and analysis, and a discussion of the potential biological significance of succinate esters in metabolic pathways.

Physical and Chemical Characteristics

The physical and chemical properties of **(4-Hydroxybutyl) hydrogen succinate** are summarized in the tables below. These data are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Physical Properties

Property	Value	Source(s)
IUPAC Name	4-(4-hydroxybutoxy)-4-oxobutanoic acid	[1] [4]
Synonyms	Butanedioic acid, mono(4-hydroxybutyl) ester	[5]
CAS Number	56149-52-1	[1] [4]
Molecular Formula	C ₈ H ₁₄ O ₅	[2] [4]
Molecular Weight	190.19 g/mol	[1] [4]
Density	1.217 g/cm ³	[1] [2]
Boiling Point	373.6°C at 760 mmHg	[1] [2]
Flash Point	150.6°C	[1] [2]
Vapor Pressure	4.16 x 10 ⁻⁷ mmHg at 25°C	[2]

Table 2: Chemical and Computational Properties

Property	Value	Source(s)
pKa (Predicted)	4.43 ± 0.17	[2]
XLogP3	-0.4	[2] [4]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	8	[2]
Topological Polar Surface Area	83.8 Å ²	[4]
Complexity	166	[2] [4]
Exact Mass	190.08412354 Da	[2] [4]

Table 3: Solubility Profile (Qualitative)

While specific quantitative solubility data is not readily available, a qualitative solubility profile can be inferred based on the molecule's structure, which contains both a polar carboxylic acid and a hydroxyl group, as well as a nonpolar butyl chain.

Solvent	Expected Solubility	Rationale
Water	Soluble	The presence of a carboxylic acid and a hydroxyl group allows for hydrogen bonding with water.
Methanol, Ethanol	Very Soluble	Polar protic solvents that can engage in hydrogen bonding with the solute. A related compound, metoprolol succinate, shows high solubility in methanol. [6]
Acetone	Soluble	A polar aprotic solvent that can act as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)	Very Soluble	A highly polar aprotic solvent capable of dissolving a wide range of compounds.
Ethyl Acetate	Moderately Soluble	Lower polarity compared to alcohols and acetone, but should still provide some solubility.
Hexane, Toluene	Sparsely Soluble to Insoluble	Nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule.

Spectral Characteristics

Detailed spectral data is essential for the structural confirmation and purity assessment of **(4-Hydroxybutyl) hydrogen succinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different methylene groups of the butyl chain and the succinate moiety. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ester and carboxylic acid will be the most downfield shifted signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by the following key absorption bands:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of $3300\text{--}2500\text{ cm}^{-1}$.
- O-H Stretch (Alcohol): A broad band around 3400 cm^{-1} .
- C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm^{-1} .
- C=O Stretch (Ester and Carboxylic Acid): Strong, sharp peaks in the region of $1735\text{--}1700\text{ cm}^{-1}$. The two carbonyl groups may overlap or appear as a broadened peak.
- C-O Stretch: Bands in the $1300\text{--}1000\text{ cm}^{-1}$ region.

Experimental Protocols

Synthesis of (4-Hydroxybutyl) hydrogen succinate

The following is a representative protocol for the synthesis of **(4-Hydroxybutyl) hydrogen succinate** via the ring-opening of succinic anhydride with 1,4-butanediol.

Materials:

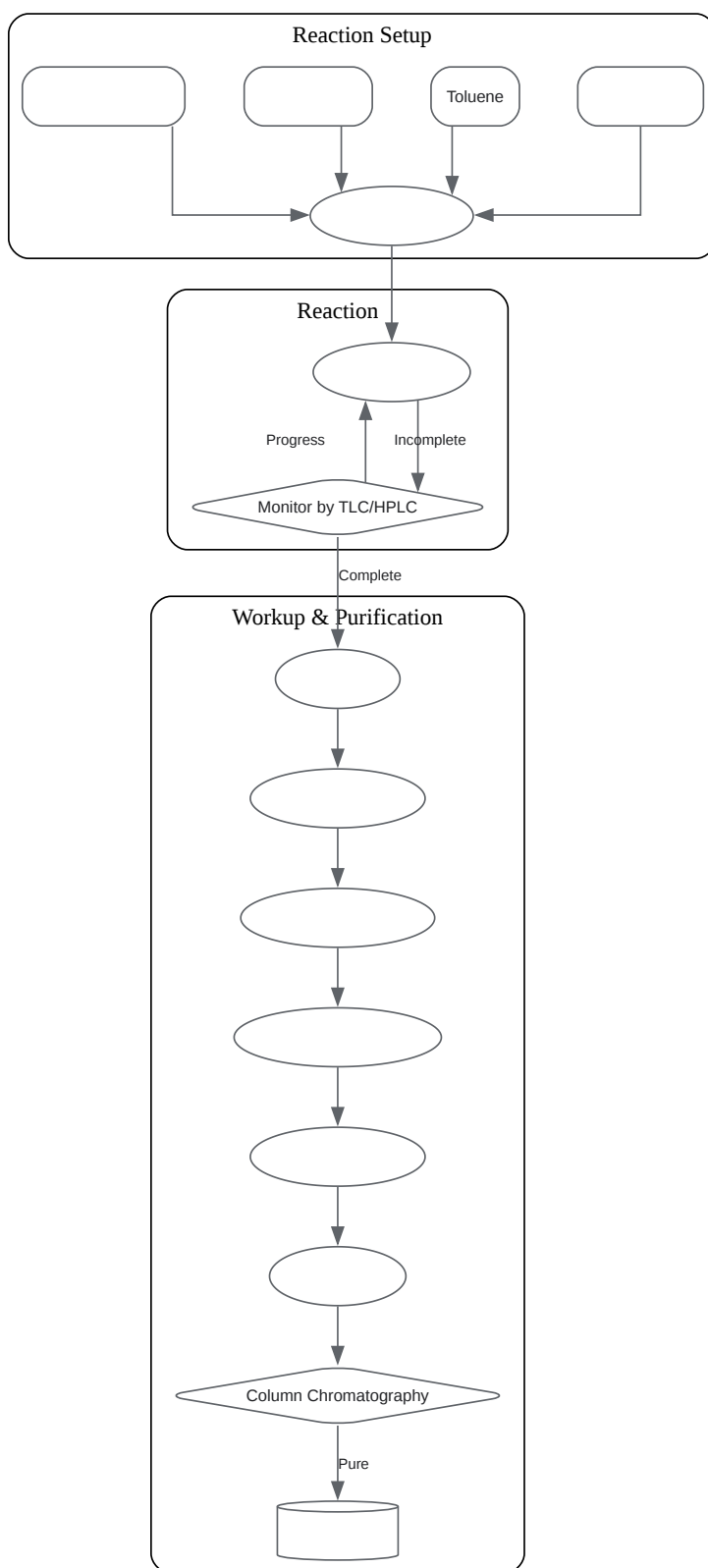
- Succinic anhydride

- 1,4-butanediol (use a molar excess, e.g., 1.5 to 2 equivalents)
- Toluene (as solvent)
- Pyridine (as catalyst, optional)
- Dichloromethane
- Saturated sodium bicarbonate solution
- 1 M Hydrochloric acid
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in toluene.
- Add 1,4-butanediol (1.5 eq) to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.
- Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the succinic anhydride is consumed.
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Dilute the mixture with dichloromethane and wash with 1 M HCl to remove any remaining pyridine and unreacted 1,4-butanediol.
- Perform a subsequent wash with saturated sodium bicarbonate solution to remove any unreacted succinic acid that may have formed from hydrolysis of the anhydride.
- Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The product can be further purified by column chromatography on silica gel if necessary.



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Caption: Workflow for the synthesis of **(4-Hydroxybutyl) hydrogen succinate**.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on a reverse-phase HPLC method suitable for the analysis of **(4-Hydroxybutyl) hydrogen succinate**.^{[3][5]}

Instrumentation & Columns:

- HPLC system with a UV detector
- Column: Newcrom R1 or a similar reverse-phase C18 column

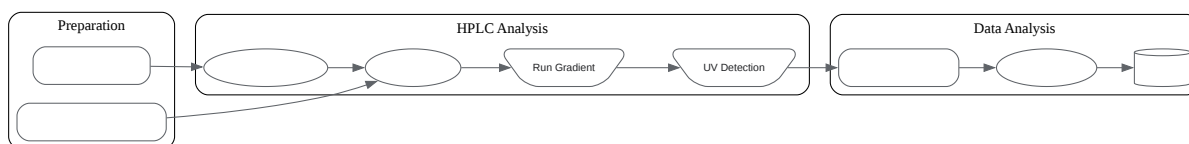
Mobile Phase & Conditions:

- Mobile Phase A: Water with 0.1% Phosphoric Acid (for standard UV detection) or 0.1% Formic Acid (for Mass Spectrometry compatibility).^{[3][5]}
- Mobile Phase B: Acetonitrile
- Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 15 minutes).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: ~210 nm (due to the carboxylic acid chromophore)
- Column Temperature: Ambient or controlled at 25°C

Procedure:

- Prepare the mobile phases and degas them thoroughly.
- Equilibrate the HPLC column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
- Prepare a stock solution of **(4-Hydroxybutyl) hydrogen succinate** in a suitable solvent (e.g., a mixture of water and acetonitrile).

- Prepare a series of calibration standards by diluting the stock solution.
- Inject the standards and the sample solution into the HPLC system.
- Record the chromatograms and integrate the peak corresponding to **(4-Hydroxybutyl) hydrogen succinate** to determine its retention time and peak area for quantification.



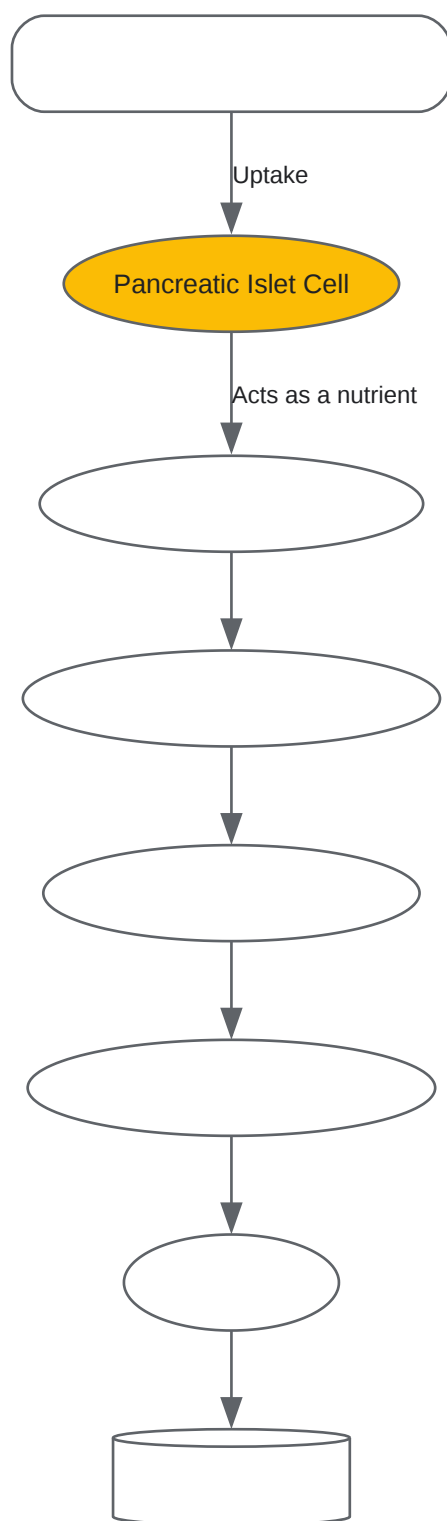
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Caption: Analytical workflow for **(4-Hydroxybutyl) hydrogen succinate** via HPLC.

Biological Significance and Potential Applications

While direct studies on the biological signaling of **(4-Hydroxybutyl) hydrogen succinate** are limited, research on analogous molecules, such as the monoethyl ester of succinic acid (EMS), provides valuable insights. EMS has been identified as a potential insulinotropic agent for the treatment of non-insulin-dependent diabetes.[2][3] Its mechanism is believed to involve its metabolism within pancreatic islet cells, where it acts as a nutrient, thereby stimulating insulin release.[2]

This suggests that **(4-Hydroxybutyl) hydrogen succinate**, upon enzymatic hydrolysis to succinate and 1,4-butanediol, could potentially enter cellular metabolic pathways. Succinate is a well-known intermediate of the Krebs cycle. The released succinate could therefore influence cellular energy metabolism.



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Caption: Proposed insulinotropic action of succinate mono-esters in pancreatic cells.

Conclusion

(4-Hydroxybutyl) hydrogen succinate is a versatile chemical compound with established importance in materials science and emerging potential in the biomedical field. This guide has provided a detailed summary of its core physical and chemical characteristics, along with practical experimental protocols for its synthesis and analysis. The exploration of the biological activities of related succinate esters opens new avenues for research into the therapeutic potential of **(4-Hydroxybutyl) hydrogen succinate**. Further studies are warranted to fully elucidate its metabolic fate, specific biological interactions, and to explore its applications in drug development and beyond.

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